2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-
Description
The compound 2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a 2-pyrrolidinone core substituted at position 1 with a 4-ethylphenyl group and at position 4 with a benzimidazole moiety. The benzimidazole unit is further functionalized with a 2-hydroxy-3-(2-methylphenoxy)propyl chain. This hybrid architecture combines a lactam ring (pyrrolidinone) with a benzimidazole heterocycle, which is often associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-12-14-23(15-13-21)31-17-22(16-28(31)34)29-30-25-9-5-6-10-26(25)32(29)18-24(33)19-35-27-11-7-4-8-20(27)2/h4-15,22,24,33H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOMJKNNKHDPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114876 | |
| Record name | 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018163-33-1 | |
| Record name | 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018163-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Pyrrolidinone, 1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]- represents a complex molecular structure with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring, an ethylphenyl group, and a benzimidazole moiety, which contribute to its biological profile. Its empirical formula is with a molecular weight of approximately 398.50 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Some derivatives of pyrrolidinones have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain benzimidazole derivatives are known for their anticancer effects, potentially extending to this compound.
- Neuroprotective Effects : Compounds similar in structure have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may play roles in neurodegenerative conditions .
- Receptor Modulation : The benzimidazole component may interact with various receptors, influencing pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies involving derivatives of the benzimidazole structure indicated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of similar pyrrolidinone compounds in models of Alzheimer’s disease. The results suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A is compared with 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole (hereafter Compound B ) from . Both share a benzimidazole core but differ significantly in substituents and functional groups:
| Property | Compound A | Compound B |
|---|---|---|
| Core Structure | 2-Pyrrolidinone fused with benzimidazole | Benzimidazole with pyridin-2-yl and sulfonyl groups |
| Key Substituents | 4-Ethylphenyl, 2-hydroxy-3-(2-methylphenoxy)propyl | 4-Methylphenylsulfonyl, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl |
| Functional Groups | Lactam (pyrrolidinone), hydroxyl, aromatic ether | Sulfonyl, trifluoroethoxy, methylsulfanyl |
| Electronic Effects | Electron-donating (ethylphenyl) and moderate polarity (hydroxyl) | Strong electron-withdrawing (sulfonyl, trifluoroethoxy) |
| Lipophilicity | High (due to ethylphenyl and 2-methylphenoxy) | Moderate (trifluoroethoxy reduces lipophilicity) |
Physicochemical and Crystallographic Properties
- The 2-methylphenoxy group increases lipophilicity, which may favor membrane permeability.
- Compound B: The sulfonyl and trifluoroethoxy groups introduce strong electronegativity, reducing solubility in nonpolar solvents but enhancing metabolic stability. Crystallographic data for Compound B (R factor = 0.050, data-to-parameter ratio = 12.2) indicate a well-resolved structure, likely refined using SHELX software .
Research Findings
Structural Insights
- Crystallography : SHELX programs are widely used for small-molecule refinement, as seen in Compound B’s structure determination . Compound A’s complex substituents may require similar high-resolution crystallographic methods for accurate structural elucidation.
- Functional Group Impact : The hydroxyl and aromatic ether groups in Compound A could promote intermolecular hydrogen bonding, whereas Compound B’s sulfonyl and trifluoroethoxy groups favor electrostatic interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing benzimidazole-pyrrolidinone hybrids?
- Methodological Answer: Multi-step synthesis involving nucleophilic substitution and condensation reactions is typical. For example, benzimidazole cores can be synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources, followed by functionalization with pyrrolidinone moieties using alkylation or coupling reagents. Solvents like acetonitrile and bases such as NaOH are commonly employed for intermediate steps (e.g., piperazinyl-benzimidazole derivatives in ). Characterization via IR and NMR ensures correct functional group incorporation .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer:
- 1H/13C-NMR : Resolves aromatic protons (benzimidazole) and aliphatic chains (pyrrolidinone, phenoxypropyl groups). For example, splitting patterns in the 6.5–8.5 ppm range confirm benzimidazole protons, while signals near 1.2–2.5 ppm correspond to ethyl and methyl substituents.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS).
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and hydroxyl (O-H) bands (~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer: Discrepancies may arise from conformational flexibility or solvent effects. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC can correlate pyrrolidinone carbonyls with adjacent protons. Cross-validate with X-ray crystallography (as in and ) to resolve stereochemical ambiguities .
Q. What experimental designs are suitable for probing the biological activity of this compound?
- Methodological Answer:
- In vitro enzyme assays : Test inhibition of targets like kinases or oxidoreductases, using fluorogenic substrates or colorimetric readouts (e.g., ’s in vitro inhibitor protocols).
- Cell-based models : Assess cytotoxicity or anti-inflammatory activity in cell lines. Include positive controls (e.g., known benzimidazole-based drugs from ) and dose-response curves .
Q. How can computational methods aid in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
- Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina). Focus on interactions between the benzimidazole core and hydrophobic pockets.
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants for phenoxy groups) with activity data. Use software like MOE or Schrödinger .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer:
- Stepwise purification : Use flash chromatography for intermediates (e.g., silica gel with gradient elution of ethyl acetate/hexane).
- Crystallization : Recrystallize final products from ethanol/water mixtures to remove polar impurities (as in ’s monohydrate isolation) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity results across different assays?
- Methodological Answer: Variability may stem from assay conditions (e.g., buffer pH, co-solvents). Replicate experiments under standardized protocols. For example, highlights the importance of DMSO concentration (<1% v/v) to avoid solvent interference. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
